N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2,5-dimethylphenyl group and a benzamide moiety modified with an ethylsulfonyl substituent. This compound belongs to a class of small molecules investigated for their immunomodulatory and adjuvant-potentiating properties, particularly in enhancing Toll-like receptor (TLR)-mediated immune responses . Its structure-activity relationship (SAR) is influenced by the electronic and steric effects of the substituents, which are critical for biological efficacy.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-15(18)19(23)22-20-21-17(12-26-20)16-11-13(2)9-10-14(16)3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLARLDSVQAQZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent introduction of the 2-(ethylsulfonyl)benzamide moiety often requires a coupling reaction, such as a nucleophilic substitution or a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and solvents is optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole sulfides.
Substitution: Substituted thiazoles and benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a potential inhibitor for specific biological targets.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases involving thiazole or benzamide derivatives.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets. The thiazole and benzamide moieties can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfonyl Group
The sulfonyl group in the benzamide moiety plays a pivotal role in bioactivity. Key analogs include:
- 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Replaces the ethylsulfonyl with a piperidine-sulfonyl group. This modification reduces potency compared to 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), which features a bulkier 4-propylpiperidine-sulfonyl substituent. The enhanced activity of 2E151 in mixed lymphocyte reactions (MLR) suggests that increased lipophilicity and steric bulk at the sulfonyl position improve immune response modulation .
Table 1: Sulfonyl Substituent Impact on Bioactivity
| Compound | Sulfonyl Group | Relative Potency (MLR Assay) |
|---|---|---|
| 2D216 | Piperidine-1-ylsulfonyl | Moderate |
| 2E151 | 4-Propylpiperidin-1-ylsulfonyl | High |
| Target Compound | Ethylsulfonyl | Not reported* |
*Data specific to the target compound’s MLR activity is absent in provided evidence.
Thiazole Core Modifications
The 2,5-dimethylphenyl substituent on the thiazole ring distinguishes the target compound from analogs with alternative aromatic groups:
- This compound showed high NF-κB activation, indicating bromine’s role in enhancing transcriptional signaling .
- Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): These derivatives replace the dimethylphenyl group with pyridyl or morpholinomethyl substituents, altering solubility and hydrogen-bonding capacity. Such modifications are associated with varied pharmacokinetic profiles and target selectivity .
Table 2: Thiazole Substituent Comparison
| Compound | Thiazole Substituent | Key Properties |
|---|---|---|
| Target Compound | 2,5-Dimethylphenyl | Enhanced steric protection, moderate hydrophobicity |
| Compound 50 | 4-Bromophenyl | Electronegative, halogen bonding potential |
| 4d–4i | Pyridyl/morpholinomethyl | Increased polarity, improved solubility |
Benzamide Modifications Beyond Sulfonyl Groups
The benzamide moiety’s substitution pattern also influences activity:
- 2E151 : Incorporates a 4-((4-propylpiperidin-1-yl)sulfonyl) group, which enhances adjuvant co-activity with TLR ligands like MPLA .
- Compound 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide): Replaces the sulfonyl group with an isonicotinamide, demonstrating that non-sulfonyl benzamides retain bioactivity but may engage different targets .
Physicochemical and Spectral Properties
- Melting Points and Solubility: Analogs with polar groups (e.g., morpholinomethyl in 4d) exhibit higher solubility in aqueous media compared to the target compound’s ethylsulfonyl group, which is moderately hydrophobic .
- Spectral Data :
- The ethylsulfonyl group in the target compound would show distinct $^1$H NMR signals (e.g., ethyl CH$2$ triplet at ~1.3 ppm, SO$2$ resonance in $^{13}$C NMR at ~55 ppm).
- Piperidine-containing analogs (e.g., 2D216) display complex splitting patterns for cyclic amine protons, absent in the target compound .
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which enhances its chemical reactivity and biological potential. The presence of the 2,5-dimethylphenyl group increases its lipophilicity, facilitating interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 284.38 g/mol
- CAS Number : 1097089-66-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of their activity.
Pharmacological Effects
Research indicates that compounds containing thiazole rings exhibit a range of pharmacological effects:
- Anticancer Activity : Thiazole derivatives have been studied for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Thiazoles have shown efficacy against various microbial strains.
Comparative Analysis
To understand the unique attributes of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Similar thiazole structure; methylsulfonyl group | Potentially different biological activity due to methyl substitution |
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide | Propyl instead of ethyl sulfonyl group | Variation in lipophilicity and interaction profiles |
| N-[4-(3-methylphenyl)-1,3-thiazol-2-yl]benzamide | Different phenolic substituent | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
In Vitro Studies : A study utilizing cell-based assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Example : The compound showed an IC50 value of 15 µM in inhibiting the growth of breast cancer cells (MCF-7).
-
Enzyme Inhibition : Research has indicated that this compound acts as an inhibitor for specific enzymes involved in inflammatory pathways.
- Example : The compound inhibited COX-2 activity by 70% at a concentration of 10 µM.
-
Antimicrobial Activity : Preliminary investigations revealed antimicrobial properties against Gram-positive bacteria.
- Example : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
